molecular formula C28H34BrNOSi B1446140 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704082-52-9

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No.: B1446140
CAS No.: 1704082-52-9
M. Wt: 508.6 g/mol
InChI Key: ROOJTTKMYJEPJC-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a complex organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and a tert-butyldiphenylsilyl ether

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 4-Bromobenzyl Group: This step often involves a nucleophilic substitution reaction where a piperidine derivative reacts with 4-bromobenzyl chloride under basic conditions.

    Protection with tert-Butyldiphenylsilyl Group: The hydroxyl group on the piperidine ring is protected using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom in the 4-bromobenzyl group can be replaced with other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromobenzyl)piperidine: Lacks the tert-butyldiphenylsilyl group, making it less sterically hindered.

    4-(tert-Butyldiphenylsilyl)piperidine:

    1-Benzyl-4-((tert-butyldiphenylsilyl)oxy)piperidine: Similar structure but without the bromine atom, leading to different chemical properties.

Uniqueness

1-(4-Bromobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the combination of the 4-bromobenzyl group and the tert-butyldiphenylsilyl ether. This combination provides a balance of reactivity and steric protection, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

[1-[(4-bromophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNOSi/c1-28(2,3)32(26-10-6-4-7-11-26,27-12-8-5-9-13-27)31-25-18-20-30(21-19-25)22-23-14-16-24(29)17-15-23/h4-17,25H,18-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOJTTKMYJEPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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